Tert-butyl 2-(methoxyamino)propanoate
Description
Tert-butyl 2-(methoxyamino)propanoate is a specialized ester derivative characterized by a tert-butyl ester group and a methoxyamino (-O-NH₂) substituent at the β-position of the propanoate backbone. This compound is of interest in organic synthesis, particularly as a protected intermediate for pharmaceuticals or bioactive molecules, where the tert-butyl group enhances stability and the methoxyamino moiety enables further functionalization .
Properties
IUPAC Name |
tert-butyl 2-(methoxyamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-6(9-11-5)7(10)12-8(2,3)4/h6,9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHXAQRDTHKQMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)NOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2-(methoxyamino)propanoate can be synthesized through various methods. One common synthetic route involves the reaction of tert-butyl 2-bromoacetate with methoxyamine hydrochloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and efficiency. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(methoxyamino)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the methoxyamino group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Tert-butyl 2-(methoxyamino)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(methoxyamino)propanoate involves its interaction with various molecular targets. The methoxyamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. The ester group can undergo hydrolysis, releasing the active methoxyamino moiety, which can then participate in further biochemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
Key tert-butyl propanoate derivatives differ in substituents at the β-position, which dictate their reactivity and applications:
| Compound Name | CAS | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| Tert-butyl 2-(methoxyamino)propanoate | - | C₈H₁₇NO₃ | 187.23 (calculated) | Methoxyamino (-O-NH₂) |
| tert-Butyl 2-(4-hydroxyphenyl)propanoate | 595570-57-3 | C₁₃H₁₈O₃ | 222.28 | Aromatic hydroxyl (-C₆H₄-OH) |
| tert-Butyl 2-(4-aminophenyl)propanoate | 595570-58-4 | C₁₃H₁₉NO₂ | 221.30 | Aromatic amino (-C₆H₄-NH₂) |
| tert-Butyl 3-(2-azidoethoxy)propanoate | - | C₁₂H₂₃N₃O₄ | 297.33 | Azide (-N₃), polyethylene glycol |
| tert-Butyl 2-(diethoxyphosphoryl)propanoate | 31460-03-4 | C₁₁H₂₃O₅P | 266.27 | Phosphoryl (-PO(OEt)₂) |
Notes:
- The methoxyamino group in the target compound is distinct from aromatic (e.g., hydroxyl, amino) or aliphatic (e.g., phosphoryl, azide) substituents in analogs, offering unique nucleophilic reactivity .
- Azide-containing derivatives (e.g., tert-butyl 3-(2-azidoethoxy)propanoate) are tailored for click chemistry applications, unlike the target compound .
Physico-chemical Properties
Substituents critically influence solubility, stability, and spectral properties:
- Polarity: Methoxyamino and aromatic amino groups enhance polarity, increasing water solubility compared to tert-butyl 2-(diethoxyphosphoryl)propanoate, which is more lipophilic .
- Stability: The tert-butyl group confers hydrolytic stability in all analogs, but the methoxyamino moiety may render the target compound sensitive to acidic conditions .
- Spectroscopy: IR: Methoxyamino derivatives show N-H (~3300 cm⁻¹) and C=O (~1700 cm⁻¹) stretches, akin to Boc-protected amides . NMR: Aromatic protons in phenyl-substituted analogs resonate at δ 6.5–7.5 ppm, while methoxyamino protons may appear as broad singlets (δ 2.5–4.0 ppm) .
Biological Activity
Tert-butyl 2-(methoxyamino)propanoate is a compound of significant interest in organic synthesis and medicinal chemistry. Its biological activity is primarily linked to its role as an intermediate in the synthesis of more complex organic molecules and its potential applications in drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, metabolic stability, and potential therapeutic uses.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 201.29 g/mol
The compound features a tert-butyl group, a methoxy group, and an amino group, which contribute to its unique reactivity and biological properties.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Interaction : The methoxyamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their catalytic activity. This property makes it useful in studying enzyme mechanisms.
- Hydrolysis : The ester group can undergo hydrolysis, releasing the active methoxyamino moiety, which may participate in further biochemical reactions.
Metabolic Stability
Metabolic stability is crucial for the efficacy of pharmaceutical compounds. Research indicates that tert-butyl groups can be metabolically labile, often undergoing oxidation to form alcohols or other derivatives . In vitro studies using rat and human liver microsomes have shown that the major metabolic pathway for compounds containing tert-butyl groups is oxidation, which can significantly affect their pharmacokinetics .
Table 1: Comparison of Metabolic Stability
| Compound | Half-Life (min) | Metabolic Pathway |
|---|---|---|
| This compound | TBD | Oxidation |
| Trifluoromethylcyclopropyl analogue | 114 | Reduced metabolism |
| Tert-butyl-containing compounds | 63 | High metabolic clearance |
This table summarizes findings from studies comparing the metabolic stability of tert-butyl derivatives with alternatives like trifluoromethyl groups, which have shown improved stability due to reduced susceptibility to metabolic processes .
Applications in Drug Development
Due to its biological activity, this compound is being explored for potential applications in drug development. Its structural characteristics allow it to serve as a building block for synthesizing pharmaceutical compounds that may target specific biological pathways.
Case Studies
- Enzyme Mechanism Studies : Research has utilized this compound to investigate enzyme mechanisms, particularly in understanding how modifications to the methoxyamino group influence enzyme activity.
- Pharmaceutical Synthesis : The compound has been employed as an intermediate in synthesizing more complex molecules with potential therapeutic effects. Its ability to interact with various biomolecules makes it a versatile candidate for further development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
